1H-Pyrazolo[4,3-c]quinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]quinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,(H3,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIIKRUOOZAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 4,3 C Quinolin 3 Amine and Its Derivatives
General Strategies for Constructing the 1H-Pyrazolo[4,3-c]quinoline Ring System
The assembly of the tricyclic 1H-pyrazolo[4,3-c]quinoline core can be approached in two principal ways, offering flexibility in accessing a variety of substituted derivatives.
Annulation of Pyrazole (B372694) Ring onto a Pre-Synthesized Quinoline (B57606) Scaffold
A prevalent strategy involves the formation of the pyrazole ring onto a quinoline template. researchgate.net This approach often utilizes quinoline derivatives bearing reactive functional groups at the C3 and C4 positions, which can undergo cyclization with hydrazine (B178648) or its derivatives. For instance, 4-chloroquinoline-3-carbaldehydes have been successfully used to synthesize 1H-pyrazolo[4,3-c]quinolines. researchgate.net Similarly, the reaction of 4-chloro-3-formylquinolin-2(1H)-ones with hydrazine is a known method for constructing the pyrazole ring. researchgate.net
Another example involves the use of 2-chloro-3-formylquinolines, which can be reacted with hydrazine hydrate (B1144303) to yield 1H-pyrazolo[3,4-b]quinolines. researchgate.net Furthermore, 3-amino-1H-pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-cyanoquinolines in a one-step reaction with an excess of hydrazine hydrate. researchgate.net
Annulation of Quinoline Ring through Modification of Pyrazole Backbone
Alternatively, the quinoline ring can be constructed by modifying a pre-existing pyrazole backbone. researchgate.net This often involves multi-step syntheses. researchgate.net A notable example is the reaction of 2-(1H-pyrazol-5-yl)anilines with β-keto esters, which proceeds via C-C bond cleavage to afford pyrazolo[4,3-c]quinoline derivatives. researchgate.net This method demonstrates good functional group tolerance and provides access to various alkyl-substituted products. researchgate.net Another efficient protocol involves the reaction of 2-(1H-pyrazol-5-yl)anilines with benzyl (B1604629) bromide in the presence of potassium iodide. researchgate.net
Classical and Established Synthetic Approaches
Several classical named reactions in organic chemistry have been adapted for the synthesis of the quinoline and, by extension, the pyrazoloquinoline systems.
Friedländer Condensation-Based Syntheses
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone for quinoline synthesis. organic-chemistry.orgorganicreactions.orgwikipedia.org This reaction can be catalyzed by either acids or bases and typically involves a cyclocondensation step. organic-chemistry.orgorganicreactions.org The versatility of the Friedländer annulation has been exploited for the diversity-oriented synthesis of a wide array of structurally interesting quinolines. nih.gov
In the context of pyrazoloquinolines, a variation of the Friedländer condensation has been employed. For example, the reaction of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one was an early attempt to synthesize pyrazoloquinolines. nih.govmdpi.com More broadly, the reaction of aromatic amines with pyrazole derivatives containing aldehyde or ketone groups is a valuable method for synthesizing the pyrazoloquinoline system. uj.edu.pl
Niementowski Synthesis Applications
The Niementowski synthesis, which involves the reaction of anthranilic acids with ketones or aldehydes, traditionally yields γ-hydroxyquinoline derivatives. wikipedia.org This reaction is considered an extension of the Friedländer synthesis. organicreactions.org The mechanism is believed to proceed through the formation of a Schiff base followed by intramolecular condensation. wikipedia.org
An early attempt to apply this reaction to pyrazoloquinoline synthesis involved the reaction of anthranilic acid with a pyrazolone (B3327878) in the presence of anhydrous sodium acetate. nih.govmdpi.com While high temperatures can be a drawback, variations have been developed to make the reaction more practical. wikipedia.org It has been noted that the reaction of anthranilic acid with ethyl acetoacetate (B1235776) can lead to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. arkat-usa.org
Syntheses from Anthranilic Acid and its Derivatives
Anthranilic acid and its derivatives are versatile starting materials for the synthesis of quinoline-containing heterocycles. nih.govmdpi.com The Niementowski reaction, as mentioned above, is a prime example of their utility. wikipedia.org The reaction of anthranilic acid with various carbonyl compounds, such as ethyl methyl ketone, cyclohexanone, and acetyl acetone, can be facilitated by catalysts like organic clay under microwave irradiation to produce quinoline derivatives. ijarsct.co.in Furthermore, the reaction of anthranilic acid with formamide (B127407) can yield quinazolin-4-(3H)-ones. ijarsct.co.in
Modern Synthetic Advancements
Recent progress in synthetic organic chemistry has led to the development of elegant and efficient methodologies for accessing the 1H-pyrazolo[4,3-c]quinoline core. These modern techniques, including multicomponent reactions, palladium-catalyzed cyclizations, one-pot procedures, and regioselective methods, offer significant advantages over classical approaches.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. While MCRs are extensively used for the synthesis of the isomeric 1H-pyrazolo[3,4-b]quinolines, their application for the direct and high-yield synthesis of the 1H-pyrazolo[4,3-c]quinoline system is not as widely documented in the reviewed literature. nih.govnih.govuj.edu.plresearchgate.netnih.govresearchgate.net
An early example of pyrazoloquinoline synthesis by Niementowski and colleagues in 1928, involving the Friedländer condensation of anthranilaldehyde and 5-methyl-2-phenyl-4H-pyrazol-3-one, yielded 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline as one of three products. nih.govuj.edu.pl However, this classical, high-temperature condensation is not a modern multicomponent reaction and highlights the historical challenge of controlling isomer formation. The development of direct and selective MCRs for the 1H-pyrazolo[4,3-c]quinoline scaffold remains an area for further exploration.
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. An efficient method for the construction of the 1H-pyrazolo[4,3-c]quinoline ring system involves a palladium-catalyzed intramolecular C-N bond formation. thieme-connect.comresearchgate.net
This strategy utilizes readily accessible 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones as starting materials. thieme-connect.comresearchgate.net Under Buchwald C-N bond formation conditions, an intramolecular cyclization occurs. thieme-connect.com This reaction is notable for the concurrent fission of the hydrazine N-N bond. thieme-connect.comresearchgate.net A significant feature of this method is its temperature-dependent product distribution; by adjusting the reaction temperature, one can favor the formation of either the desired 1H-pyrazolo[4,3-c]quinoline or a 4-anilinoquinoline-3-carbonitrile (B11863878) byproduct. thieme-connect.comresearchgate.net
| Starting Material | Catalyst System (Example) | Product | Key Features |
| 4-Chloroquinoline-3-carbaldehyde hydrazone | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1H-Pyrazolo[4,3-c]quinoline | Intramolecular C-N coupling; N-N bond cleavage. thieme-connect.com |
This table provides a generalized example of the palladium-catalyzed cyclization approach.
One-pot syntheses, which involve multiple sequential reactions in a single reactor, are highly efficient as they reduce the need for intermediate purification steps, saving time and resources.
A straightforward and economical one-pot method has been developed for the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines. This procedure begins with the closed-ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids in the presence of phosphoryl chloride. This is followed by a ring-opening reaction with hydrazine hydrate to yield the final product. The method is advantageous due to its mild conditions, excellent yields, and use of readily available starting materials.
Another innovative one-pot approach involves the [5+1] cyclization of 2-(1H-pyrazol-5-yl)anilines with alcohols or amines. tandfonline.com This method constructs the quinoline ring onto the pyrazole scaffold, providing a versatile route to various substituted pyrazolo[4,3-c]quinolines. tandfonline.com Similarly, reacting 2-(1H-pyrazol-5-yl)anilines with benzyl bromide, which serves as a C1 synthon, in the presence of potassium iodide, also affords pyrazolo[4,3-c]quinolines in moderate to good yields. researchgate.net
Regioselectivity, the control over which of two or more possible positional isomers is formed, is a critical aspect of complex molecule synthesis. For pyrazoloquinolines, controlling the fusion of the pyrazole and quinoline rings is essential to obtain the desired [4,3-c] isomer over other possibilities like the [3,4-b] isomer.
One effective strategy for achieving regioselectivity is through careful selection of reaction conditions. The reaction of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one with hydrazines can be directed to selectively produce pyrazolo[4,3-c]quinoline derivatives. osi.lv The choice of solvent and reaction temperature are crucial factors that determine the regiochemical outcome, allowing for the preferential formation of the desired isomer. osi.lv
An alternative and highly effective approach to ensure regioselectivity is through substrate control. Syntheses that begin with a pre-functionalized precursor, such as a 2-(1H-pyrazol-5-yl)aniline, inherently direct the regiochemical outcome of the subsequent cyclization to form the quinoline ring. tandfonline.com In this method, the connectivity of the starting material unequivocally defines the final pyrazolo[4,3-c]quinoline structure.
| Precursor | Reagent | Key Aspect | Product |
| 3-Acetyl-4-(methylsulfanyl)quinolin-2(1H)-one | Hydrazine | Reaction condition control (solvent, temperature) | Pyrazolo[4,3-c]quinoline derivative. osi.lv |
| 2-(1H-Pyrazol-5-yl)aniline | β-Keto esters | Substrate-controlled synthesis | Alkyl-substituted pyrazolo[4,3-c]quinoline. tandfonline.com |
This table illustrates examples of regioselective synthesis strategies.
Functional Group Manipulation and Derivatization Techniques
The ability to modify functional groups on the core 1H-pyrazolo[4,3-c]quinoline scaffold is essential for developing structure-activity relationships and optimizing the properties of these compounds for various applications.
The amino group at the 3-position is a key functional handle for derivatization. However, direct and selective modification of this group in the 1H-pyrazolo[4,3-c]quinoline system is not extensively reported in the reviewed scientific literature. Much of the available research on derivatization focuses on the isomeric 1H-pyrazolo[3,4-b]quinolines.
Despite the limited reports on direct derivatization, 1H-pyrazolo[4,3-c]quinolin-3-amine serves as a valuable intermediate for further elaboration. For instance, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine has been used as a starting material to synthesize a series of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov In this case, a nucleophilic substitution reaction occurs at the 4-position of the quinoline ring, demonstrating the utility of the parent amine in building more complex molecules. nih.gov
The reactivity of the amino group itself is highlighted by studies on the related compound, 3-aminoquinoline (B160951). Attempts to prepare a diazonium salt from 3-aminoquinoline for subsequent reactions have been reported to be hazardous, with a noted potential for explosion. nih.gov This suggests that reactions involving the diazotization of the 3-amino group on the pyrazolo[4,3-c]quinoline scaffold should be approached with extreme caution. Further research is needed to explore safe and efficient methods for the direct functionalization of the 3-amino group.
Introduction of Diverse Substituents on the Core Scaffold
The functionalization of the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR), which is crucial for the optimization of lead compounds. Methodologies have been established to introduce substituents on the quinoline ring system and through modification of the exocyclic amino group at position 4.
One prominent method for introducing a wide array of substituents involves the nucleophilic substitution of a chloro group at the 4-position of the quinoline ring. This approach starts with the precursor 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which can be reacted with various substituted anilines to yield a library of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives. nih.gov This reaction provides a straightforward way to investigate the impact of different electronic and steric properties of the substituents on the biological activity of the final compounds. nih.gov
For instance, a series of derivatives was synthesized to explore their anti-inflammatory potential by inhibiting nitric oxide (NO) production. nih.gov The findings from this research highlight the electronic influence of the substituents on the phenylamino (B1219803) ring on the inhibitory activity.
Table 1: Inhibitory Effects of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline Derivatives on LPS-Induced NO Production in RAW 264.7 Cells nih.gov
| Compound | Substituent (R) | IC₅₀ (µM) |
| 2a | H | 0.39 |
| 2i | 4-OH | 0.19 |
| 2m | 4-COOH | 0.22 |
The data indicates that the introduction of a hydroxyl or a carboxylic acid group at the para-position of the phenylamino ring can lead to potent inhibition of NO production. nih.gov Specifically, compounds 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) and 2m (4-((3-amino-1H-pyrazolo[4,3-c]quinolin-4-yl)amino)benzoic acid) demonstrated significant activity. nih.gov
Another versatile strategy allows for the introduction of substituents at the 6 or 8-position of the quinoline ring system. This is achieved through a one-pot procedure that involves the reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with appropriately substituted 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids in the presence of phosphoryl chloride, followed by a ring-opening reaction with hydrazine hydrate. jlu.edu.cn This method is advantageous due to its efficiency, use of readily available starting materials, and mild reaction conditions, making it suitable for generating a diverse set of derivatives for biological screening. jlu.edu.cn The synthesis of these 6/8-substituted derivatives is crucial for exploring the SAR of the quinoline portion of the scaffold.
The development of these synthetic methodologies is instrumental in advancing the understanding of the chemical biology of pyrazolo[4,3-c]quinolines and in the discovery of new therapeutic agents. researchgate.net The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies of 1h Pyrazolo 4,3 C Quinolin 3 Amine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 1H-Pyrazolo[4,3-c]quinolin-3-amine derivatives is profoundly influenced by the placement and chemical nature of substituents on the molecule. Research focused on the anti-inflammatory properties of these compounds, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, has provided a clear understanding of these structural dependencies. nih.gov
The parent compound, 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, demonstrates significant inhibitory activity against LPS-induced NO production, with an IC₅₀ value of 0.39 μM. nih.gov However, modifications to the phenylamino (B1219803) moiety lead to substantial changes in this activity.
Positional Isomerism: The position of a substituent on the phenyl ring is a critical determinant of activity. A consistent trend shows that substitution at the para-position is generally more favorable for inhibitory activity than substitution at the ortho- or meta-positions. nih.gov
Hydroxyl (-OH) Substitution: The para-substituted derivative (2i) is the most potent, followed by the ortho (2b) and then the meta (2d) derivative. nih.gov
Methoxy (-OCH₃) Substitution: The para (2k) and ortho (2c) substituted compounds have nearly equal and strong activity, which is significantly greater than the meta (2e) substituted compound. nih.gov
Acetyl (-COCH₃) Substitution: In this case, the para (2l) and meta (2f) derivatives exhibit equal potency. nih.gov
Nature of Substituents: The electronic properties of the substituents also play a vital role. The introduction of electron-donating groups, such as -OH and -OCH₃, at the ortho-position of the phenyl ring was found to slightly decrease the inhibitory activity on NO production compared to the unsubstituted parent compound. nih.gov
Among various substitutions at the para-position, a hydroxyl group and a carboxylic acid group were particularly effective. The compounds 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) showed potent suppression of LPS-induced NO production, with IC₅₀ values of 0.19 μM and 0.22 μM, respectively. nih.gov Their potency was comparable to the positive control, 1400 W. nih.gov
Table 1: Impact of Substituent Position on Anti-inflammatory Activity
Quantitative Structure-Activity Relationship (QSAR) Analyses
To further elucidate the connection between the chemical structure of this compound derivatives and their biological function, quantitative structure-activity relationship (QSAR) studies have been employed. nih.gov QSAR models are mathematical representations that correlate variations in the physicochemical properties of compounds with their biological activities. wikipedia.org
For the pyrazolo[4,3-c]quinoline series, a QSAR analysis was conducted to gain deeper insights into the structural determinants necessary for inhibiting nitric oxide accumulation in RAW 264.7 cells. nih.gov In this analysis, the pIC₅₀ values (the negative logarithm of the IC₅₀ values) were used to develop the QSAR models. This approach helps to quantify the impact of different structural features and predict the inhibitory effects of newly designed compounds. nih.gov While the specific descriptors of the final QSAR model for this exact compound series are detailed in specialized literature, the application of this methodology is a key step in moving from SAR observations to predictive models. nih.gov
In related quinoline (B57606) systems, QSAR studies have shown that biological activity can be significantly correlated with steric and hydrophobic constants of substituents, indicating that factors like the size and lipophilicity of different parts of the molecule are crucial for receptor interaction. nih.gov
Rational Design Principles for Enhanced Biological Activity and Selectivity
The insights gained from SAR and QSAR studies form the basis for the rational design of new this compound derivatives with improved therapeutic profiles. The goal is to enhance the desired biological activity while increasing selectivity for the target, thereby minimizing potential off-target effects.
Key principles for the rational design of this class of compounds include:
Prioritizing para-Substitution: Based on SAR data, the para-position on the 4-phenylamino substituent is the most promising location for modification to achieve high potency. nih.gov
Introducing Specific Functional Groups: The addition of groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxylic acid (-COOH), at the para-position has been shown to be a successful strategy for enhancing anti-inflammatory activity. nih.gov
Structural Optimization for Target Interaction: The anti-inflammatory effects of these compounds have been linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov Rational design efforts can, therefore, focus on optimizing the molecular structure to fit precisely into the active sites of these enzymes, potentially guided by computational modeling and docking studies.
Lead Optimization: A common strategy in drug design is to identify a promising lead compound and then systematically modify its structure to improve its properties, such as activity, solubility, and metabolic stability. uj.edu.pl For instance, the highly active but also cytotoxic compound 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline serves as a starting point for modifications aimed at reducing cytotoxicity while retaining or improving inhibitory potency. nih.gov
Further structural optimization studies are considered a promising avenue for developing this class of compounds into viable therapeutic agents. nih.gov
Medicinal Chemistry and Biological Activity Investigations in Vitro and Mechanistic Studies
Anticancer Activities and Mechanistic Pathways
Derivatives of the 1H-pyrazolo[4,3-c]quinoline scaffold have demonstrated a range of anticancer activities, operating through several distinct mechanistic pathways. These compounds have been shown to interfere with key cellular processes involved in cancer progression, such as cell signaling, proliferation, and survival.
Kinase Inhibition (e.g., EGFR, IGF-1R, IGF-2R, Checkpoint Kinase 1)
A significant area of investigation for pyrazoloquinoline derivatives is their ability to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can lead to cancer.
Epidermal Growth Factor Receptor (EGFR): Certain pyrazolo[3,4-d]pyrimidine derivatives, which share a similar pyrazole (B372694) core, have been designed as EGFR inhibitors. semanticscholar.org One study identified a potent derivative, compound 12b, with an IC50 value of 0.016 μM against wild-type EGFR and notable activity against a mutant form (EGFRT790M) with an IC50 of 0.236 μM. semanticscholar.org The dual inhibition of both EGFR and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways has been shown to enhance antitumor efficacy in esophageal squamous cell carcinoma, as these pathways can act as mutual compensations, leading to resistance when only one is inhibited. nih.govmdpi.com
Insulin-like Growth Factor Receptors (IGF-1R and IGF-2R): The IGF-1R is a tyrosine kinase receptor involved in cell growth and has strong anti-apoptotic activity. mdpi.com Its ligands include IGF-1 and IGF-2. mdpi.com Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of IGF-1R. nih.gov For instance, one leading compound demonstrated an IGF-1R IC50 of 12 nM. nih.gov The inhibition of IGF-1R is a promising strategy, as this receptor is often overexpressed in primary tumors. mdpi.comaging-us.com
Checkpoint Kinase 1 (CHK1): While direct inhibition of CHK1 by 1H-pyrazolo[4,3-c]quinolin-3-amine is not explicitly detailed in the provided results, the broader class of pyrazolo-based compounds is known to target various kinases involved in cell cycle regulation.
Induction of Apoptosis and Cell Cycle Arrest (e.g., Pre-G1 apoptosis, G2/M phase arrest)
Pyrazoloquinoline derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, preventing their replication.
Apoptosis: A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were found to inhibit the growth of colon cancer cells by inducing apoptosis. One compound, QTZ05, induced apoptosis in HCT-116 cells in a concentration-dependent manner, which was characterized by chromatin condensation. nih.gov
Cell Cycle Arrest: The same QTZ05 derivative caused an arrest in the sub-G1 phase of the cell cycle in HCT-116 cells. nih.gov Other pyrazolo[3,4-b]pyridine derivatives have also been shown to arrest the cell cycle. For example, compound 14g caused G2/M phase arrest in MCF-7 breast cancer cells, while compound 9a led to S phase arrest in HeLa cells. nih.gov Another pyrazolo[3,4-d]pyrimidine derivative, compound 12b, was found to arrest the cell cycle at the S and G2/M phases and increased the BAX/Bcl-2 ratio, which is indicative of apoptosis induction. semanticscholar.org
Inhibition of Tumor Cell Proliferation
A fundamental anticancer property of pyrazoloquinoline derivatives is their ability to inhibit the proliferation of tumor cells.
Derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have been synthesized and evaluated for their anticancer efficacy, with one compound, QTZ05, demonstrating the most potent and selective antitumor efficacy in four colon cancer cell lines. nih.gov This compound also inhibited colony formation in HCT-116 cells in a concentration-dependent manner. nih.gov
Similarly, substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines showed potent activity in cellular anti-proliferation assays. nih.gov
Pyrazolo[4,3-f]quinoline-based kinase inhibitors have also been found to inhibit the proliferation of acute myeloid leukemia cells. bates.edudntb.gov.ua
Cytotoxicity against Specific Human Cancer Cell Lines (e.g., MDA-MB-435, HL-60, HCT-8, SF-295, MCF-7, MDA-MB-231, HCT116, melanoma, renal, breast, ovarian, leukemia)
The cytotoxic (cell-killing) effects of pyrazoloquinoline derivatives have been tested against a wide array of human cancer cell lines.
Breast Cancer: Derivatives have shown activity against lines such as MDA-MB-231, MCF-7, and MDA-MB-468. nih.govnih.govekb.eg For instance, a 1,4-disubstituted 1,2,3-triazole and 1,2,4-triazolo[1,5-a]pyrimidine derivative was effective against MCF-7, MDA-MB-231, and BT474 cell lines with IC50 values of 1.69 µM, 4.81 µM, and 4.08 µM, respectively. ekb.eg
Colon Cancer: Cell lines such as HCT-116, HCT-15, HT-29, and LOVO are sensitive to these compounds. nih.gov A derivative, QTZ05, had IC50 values ranging from 2.3 to 10.2 µM in these colon cancer cell lines. nih.gov
Leukemia: The HL-60 leukemia cell line has been noted as sensitive to certain pyrimidine (B1678525) derivatives. ekb.eg
Other Cancers: Cytotoxic activity has also been observed against prostate (DU-145, PC3), brain (LN-229), and ovarian (A2780) cancer cell lines. nih.gov Novel pyrazolo[4,3-f]quinoline derivatives displayed significant inhibition in six different cancer cell lines at concentrations below 14 µM. nih.gov
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05) | HCT-116 (Colon) | 2.3 µM | nih.gov |
| 1H-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05) | Other Colon Cancer Lines | up to 10.2 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 (Breast) | 4.66 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (14g) | HCT-116 (Colon) | 1.98 µM | nih.gov |
| 4-aminoquinoline analog (Compound 3) | MDA-MB-468 (Breast) | 1.41 µM | nih.gov |
| 4-aminoquinoline analog (Compound 3) | MCF-7 (Breast) | 1.98 µM | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] semanticscholar.orgnih.govnih.govtriazine sulfonamide (MM131) | HCT-116 (Colon) | 0.39 µM | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] semanticscholar.orgnih.govnih.govtriazine sulfonamide (MM131) | PC-3 (Prostate) | 0.17 µM | mdpi.com |
Photosensitizing Properties for Potential Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells. mdpi.com Certain pyrazoloquinoline derivatives have shown promise as photosensitizing agents.
A series of pyrazolo[3,4-h]quinolines were synthesized and evaluated for their photocytotoxicity against five human tumor cell lines, with GI50 values reaching the nanomolar range (as low as 0.04 µM). nih.gov
Upon photoactivation, these selected compounds induced massive cell death involving mitochondria. nih.gov A key finding was that their photodamage was targeted towards proteins and lipids, without causing DNA damage, which is a significant advantage in reducing long-term side effects associated with traditional photosensitizers. nih.gov The ideal photosensitizer for PDT should absorb light in the "phototherapeutic window" of 600-800 nm. mdpi.com
Topoisomerase II Inhibition
Topoisomerases are enzymes that are essential for resolving topological problems in DNA during processes like replication. Inhibitors of these enzymes are established anticancer drugs. nih.gov
Novel pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized with the aim of inhibiting Topoisomerase I and II. nih.gov
Another class of compounds, semanticscholar.orgnih.govnih.govtriazolo[4,3-c]quinazolines, which are structurally related, were designed as intercalative Topoisomerase II inhibitors. nih.gov These inhibitors can act either by stabilizing the Topoisomerase II-DNA complex (poisons) or by blocking the enzyme's catalytic site. nih.gov One of the synthesized compounds showed a Topoisomerase II inhibitory IC50 value of 15.16 μM. nih.gov
Anti-angiogenic Activity
Scientific literature available through the conducted searches does not provide specific information regarding the anti-angiogenic activity of this compound. While related pyrazolo-quinoline isomers have been investigated for such properties, data focusing solely on the this compound scaffold is not present in the provided search results.
Anti-inflammatory Activities and Mechanistic Pathways
Derivatives of the 1H-Pyrazolo[4,3-c]quinoline scaffold have been synthesized and evaluated for their anti-inflammatory effects. These investigations have primarily focused on their ability to modulate key pathways involved in the inflammatory response.
A series of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, synthesized from the precursor 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, were assessed for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Nitric oxide is a critical signaling molecule in inflammation, and its overproduction is a hallmark of many inflammatory conditions. nih.gov
Among the synthesized derivatives, several compounds demonstrated significant inhibitory effects on LPS-stimulated NO production. nih.gov Notably, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid were particularly potent, with IC₅₀ values of 0.19 µM and 0.22 µM, respectively. nih.gov This level of activity is comparable to the positive control, 1400W, a known inhibitor of inducible nitric oxide synthase. nih.gov Another derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, also showed significant inhibition of NO production with an IC₅₀ value of 0.39 µM, although it was associated with higher cytotoxicity. nih.gov
Inhibitory Effects of this compound Derivatives on LPS-Induced NO Production
| Compound Name | Structure | IC₅₀ (µM) |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Substituent at C4 is 4-hydroxyphenylamino | 0.19 |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Substituent at C4 is 4-carboxyphenylamino | 0.22 |
| 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | Substituent at C4 is phenylamino (B1219803) | 0.39 |
Data sourced from studies on RAW 264.7 cells. nih.gov
The anti-inflammatory action of these pyrazolo[4,3-c]quinoline derivatives extends to the regulation of the enzyme responsible for producing high levels of NO during inflammation. Research indicates that the observed reduction in NO production is linked to the inhibition of inducible nitric oxide synthase (iNOS) protein expression. nih.govnih.gov The over-expression of iNOS is a common feature in various inflammatory diseases. nih.gov The ability of these compounds to suppress iNOS expression suggests a key mechanism for their anti-inflammatory effects. nih.gov
In addition to modulating the NO pathway, the anti-inflammatory effects of 1H-pyrazolo[4,3-c]quinoline derivatives also involve the inhibition of cyclooxygenase-2 (COX-2) protein expression. nih.govnih.gov COX-2 is an enzyme that is induced by inflammatory stimuli like LPS and is responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov By inhibiting the expression of both iNOS and COX-2, these compounds demonstrate a multi-faceted approach to controlling the inflammatory cascade.
There is no specific information available in the provided search results regarding the modulation of pro-inflammatory cytokine production by this compound or its direct derivatives.
Antimicrobial and Antiviral Activities
Investigations into the antimicrobial and antiviral potential of the pyrazolo[4,3-c]quinoline scaffold have been conducted on related structures.
While some studies have explored the antibacterial properties of different isomers, such as pyrazolo[4,3-c]cinnolines, specific data on the antimicrobial activity of this compound is not available in the provided search results. nih.gov
In the realm of antiviral research, a study on pyrazolo[4,3-c]quinolin-3-one ribonucleosides and their corresponding heterocyclic bases was conducted to evaluate their efficacy against vaccinia virus (VV) and herpes simplex virus type 1 (HSV-1). nih.gov The derivatives 3c and 3d, which are pyrazolo[4,3-c]quinolin-3-one structures, demonstrated a modest inhibitory effect on vaccinia virus, reaching 70% inhibition at a concentration of 100 µM. nih.gov The heterocyclic compounds also showed a modest inhibition of HSV-1, with a maximal effect of around 20-30%. nih.gov However, the antiviral effects of the ribonucleoside versions of these compounds were not found to be significant. nih.gov
Neurological and Central Nervous System (CNS) Activities
The pyrazolo[4,3-c]quinoline scaffold has been recognized for its interaction with key targets in the central nervous system, including benzodiazepine (B76468) receptors and phosphodiesterase enzymes.
A significant area of research has been the development of 2-aryl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones as ligands for the central benzodiazepine receptor (BZR). nih.gov These compounds have been synthesized and tested for their ability to displace [3H]flunitrazepam from rat brain membranes, a standard assay for BZR binding affinity. nih.gov
Several derivatives, including 6,8-difluoro and 7,9-dichloro substituted compounds, were found to possess high affinity for the BZR, with some showing affinity comparable to or higher than that of diazepam. nih.govnih.gov Structure-activity relationship (SAR) studies confirmed that the findings were in full agreement with previously established pharmacophore models for BZR ligands. nih.gov Furthermore, the intrinsic activity of some of the high-affinity ligands was determined, revealing their functional profiles as potential agonists, antagonists, or inverse agonists at the benzodiazepine site of the GABA-A receptor. nih.gov Some of the 6,8-difluoro derivatives also exhibited anticonvulsant activity in vivo. nih.gov
The pyrazolo[4,3-c]quinoline structure has been identified as a promising scaffold for inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes has therapeutic applications in various disorders.
Specifically, pyrazolo[4,3-c]quinolin-3-ones have been investigated as inhibitors of PDE5A, an enzyme that specifically hydrolyzes cGMP. nih.gov Molecular docking studies of synthesized 8-morpholino-2-aryl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one derivatives showed good docking scores with the human PDE5A protein compared to known inhibitors. nih.gov Certain compounds from this series also demonstrated better cytotoxicity against HCT116 cancer cell lines, suggesting their potential as PDE5A inhibitors for applications beyond erectile dysfunction, such as in oncology. nih.gov Additionally, related quinoline (B57606) and pyrazolo-pyrimidine scaffolds have been explored as inhibitors of PDE4, an enzyme involved in inflammatory processes, indicating the broader applicability of these heterocyclic systems in targeting different PDE isoforms. mdpi.com
Table 5: PDE Inhibitory Profile of Pyrazolo-quinoline Derivatives
| Compound Class | PDE Target | Key Findings | Reference |
|---|---|---|---|
| 8-morpholino-2-aryl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-ones | PDE5A | Good docking scores with human PDE5A; compounds 5a, 5d, and 6e showed better cytotoxicity. | nih.gov |
| Quinoline and pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazine derivatives | PDE4 | Compounds 10a and 10e from the tricyclic series showed potent inhibition (IC50 = 62 and 175.5 nM, respectively). | mdpi.com |
Other Biological Activities and Enzyme Inhibition
Interleukin Inhibition
Research into the direct inhibitory effects of this compound and its derivatives on specific interleukins is an area that requires further investigation. While the broader pyrazolo[4,3-c]quinoline scaffold has been associated with anti-inflammatory properties through the inhibition of nitric oxide (NO) production, specific data regarding the direct inhibition of interleukin signaling pathways or production by this compound derivatives is not extensively documented in publicly available scientific literature. Studies on related compounds have demonstrated that the anti-inflammatory effects often involve the modulation of signaling pathways where interleukins play a crucial role, but direct IC50 values for interleukin inhibition by this specific compound series are not yet established.
Beta-Glucuronidase Inhibition
A series of this compound derivatives have been identified as potent inhibitors of bacterial β-glucuronidase (βG), an enzyme implicated in the gastrointestinal toxicity of certain chemotherapeutic agents. The inhibitory activity of these compounds is notably pH-dependent.
One of the well-studied derivatives, 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline, also known as TCH-3511, has demonstrated significant inhibitory potency against E. coli β-glucuronidase with an IC50 value of 136.5 nM. researchgate.net Structure-activity relationship (SAR) studies on a series of twenty-five derivatives, with variations in the aniline (B41778) and quinoline moieties, have revealed a broad spectrum of inhibitory potency, with IC50 values ranging from 0.014 µM to over 10 µM. researchgate.net This highlights the potential for fine-tuning the molecular structure to optimize the inhibitory activity against bacterial β-glucuronidase.
Table 1: Beta-Glucuronidase Inhibitory Activity of Selected this compound Derivatives
| Compound | Substitution Pattern | IC50 (µM) vs. E. coli βG | Reference |
| TCH-3511 | 4-(4-fluorophenylamino) | 0.1365 | researchgate.net |
| Derivative Series | Varied aniline and quinoline substitutions | 0.014 to >10 | researchgate.net |
Trypanocidal Activity through PEX14-PEX5 Protein-Protein Interaction Inhibition
The inhibition of the PEX14-PEX5 protein-protein interaction (PPI) is a validated strategy for targeting trypanosomal parasites, the causative agents of diseases such as African trypanosomiasis and Chagas disease. However, research in this area has primarily focused on the pyrazolo[4,3-c]pyridine scaffold rather than the this compound core.
Structure-guided design and optimization efforts have led to the development of potent pyrazolo[4,3-c]pyridine-based inhibitors of the Trypanosoma brucei PEX14-PEX5 interaction. These compounds have demonstrated significant trypanocidal activity. For instance, a pyrazolo[4,3-c]pyridine derivative was identified as a hit compound with a dissociation constant (KD) of 163 µM in an NMR-based binding assay and an EC50 of 265 µM in a PPI inhibition assay. Further optimization of this scaffold has yielded compounds with improved potency.
To date, there is a lack of specific studies demonstrating the trypanocidal activity of this compound derivatives through the inhibition of the PEX14-PEX5 PPI. The available literature suggests that the pyrazolo[4,3-c]pyridine core is the preferred scaffold for targeting this specific interaction in trypanosomes.
Table 2: PEX14-PEX5 PPI Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound Scaffold | Assay | Potency | Reference |
| Pyrazolo[4,3-c]pyridine | NMR (KD) | 163 µM | |
| Pyrazolo[4,3-c]pyridine | AlphaScreen (EC50) | 265 µM |
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat these infections. While various heterocyclic compounds have been explored as potential urease inhibitors, there is currently no specific data available in the scientific literature regarding the urease enzyme inhibitory activity of this compound or its derivatives. The inhibitory potential of this particular chemical scaffold against urease remains an area for future research.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of the pyrazoloquinoline scaffold.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic characteristics and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. irjweb.comnih.gov
Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound Class | Computational Method | Energy Gap (ΔE) in eV | Reference |
|---|---|---|---|
| Pyrazole-thiophene derivatives | DFT | 4.30 - 4.98 | researchgate.net |
| Imidazole derivative | DFT/B3LYP/6-311G | 4.4871 | irjweb.com |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT (B3LYP)/6–311++G (d, p) | Not Specified | irjweb.com |
This table presents data from related heterocyclic systems to illustrate the typical range of HOMO-LUMO energy gaps.
Time-dependent DFT (TD-DFT) calculations are a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can forecast the absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals, most commonly the HOMO to LUMO transition. irjweb.com The predicted spectra can be compared with experimental data to validate the computational model. For example, in studies of styrylaryl derivatives, TD-DFT calculations have been successfully used to predict their absorption properties. scispace.com This approach allows researchers to understand how structural modifications to the 1H-Pyrazolo[4,3-c]quinolin-3-amine scaffold, such as the addition of different functional groups, would affect its spectroscopic characteristics.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
Derivatives of the pyrazoloquinoline scaffold have been investigated as inhibitors for a variety of protein targets. Docking studies reveal the specific interactions that stabilize the ligand within the protein's active site.
Common interactions observed for pyrazolo[4,3-c]pyridine and related scaffolds include:
Hydrogen Bonding: The amine group and nitrogen atoms within the pyrazole (B372694) and quinoline (B57606) rings can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the protein's binding pocket. ekb.eg
π-π Stacking: The aromatic rings of the quinoline system can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org
Hydrophobic Interactions: The planar, nonpolar surfaces of the ring system can interact with hydrophobic pockets in the target protein.
For example, docking studies of pyrazolo[4,3-c]pyridine derivatives targeting the protein PEX14 showed that the central scaffold lies over phenylalanine residues, engaging in π-π interactions. acs.org In another study on pyrazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, hydrogen bonds and other short contacts with key amino acids were identified as critical for inhibitory activity. ekb.eg
Molecular docking not only predicts the binding pose but also provides a score that estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. amazonaws.com By analyzing the docking results of a series of related compounds, researchers can rationalize their structure-activity relationships (SAR).
For instance, in the development of dual CLK/ROCK kinase inhibitors based on a 3H-pyrazolo[4,3-f]quinoline scaffold, docking studies were performed to understand why certain analogs exhibited selectivity for specific kinases. nih.gov The binding mode of pyrazolo[4,3-c]pyridine inhibitors in the PEX14 active site was analyzed to explain how different substituents influenced binding affinity, leading to the design of more potent hybrid molecules. acs.org The docking of pyrano[2,3-c]pyrazole derivatives into the active site of P. falciparum lactate (B86563) dehydrogenase (PfLDH) showed that the pyrano[2,3-c]pyrazole ring occupied the center of the active site, while the attached quinoline ring extended outwards. nih.gov The calculated binding energies from these simulations often correlate well with experimentally determined inhibitory concentrations (e.g., IC₅₀ values). ekb.eg
Table 2: Example of Docking Results for Pyrazoline Derivatives Against EGFR Tyrosine Kinase
| Compound | PLP Fitness Score* | Number of H-Bonds | Interacting Amino Acids | Reference |
|---|---|---|---|---|
| P1 | 90.52 | 2 | Not Specified | ekb.eg |
| P2 | 88.66 | 2 | Not Specified | ekb.eg |
| P3 | 86.83 | 2 | Not Specified | ekb.eg |
| P4 | 85.12 | 2 | Not Specified | ekb.eg |
| P5 | 81.11 | 1 | Not Specified | ekb.eg |
| P6 | 82.69 | 1 | Not Specified | ekb.eg |
*PLP (Piecewise Linear Potential) fitness score is a measure of binding affinity; higher scores suggest better binding.
In Silico Screening and Drug Design
The this compound scaffold serves as a valuable starting point for in silico screening and rational drug design. In this approach, large virtual libraries of compounds containing this core structure are computationally screened against a specific biological target to identify promising "hit" compounds.
This strategy has been successfully applied to related pyrazolo-fused heterocycles:
An in silico screening campaign using a homology model of Trypanosoma brucei PEX14 identified a pyrazolo[4,3-c]pyridine derivative as a potent inhibitor of the PEX14–PEX5 protein-protein interaction (PPI). acs.org This initial hit served as the basis for further chemical optimization.
In the search for new anticancer agents, pyrazolo-[1,5-c]quinazolinone derivatives were designed and evaluated in silico for their potential to target cyclin-dependent kinases (CDKs). nih.gov These studies predicted their biological targets and helped guide the synthesis of compounds with significant antiproliferative activity. nih.gov
Derivatives of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine were designed as potential dual PI3-K/mTOR inhibitors through molecular docking, leading to the identification of compounds with high predicted binding affinities. researchgate.net
These examples demonstrate how the pyrazoloquinoline core structure is utilized in modern drug discovery pipelines, from initial virtual screening to the rational design of potent and selective inhibitors.
Advanced Materials and Optoelectronic Applications
Photophysical Investigations and Luminescent Properties
The pyrazoloquinoline class of compounds is recognized for being effective organic emitters. rsc.org The condensed aromatic system provides a rigid structure conducive to fluorescence. Investigations into derivatives of the pyrazolo[4,3-c]quinoline core have revealed notable photophysical characteristics.
Research has shown that compounds with a pyrazolo[4,3-c]quinoline core can exhibit significant fluorescence. rsc.org For instance, certain derivatives have been synthesized and characterized using UV/Vis spectrophotometry to understand their light-absorbing and emitting properties. researchgate.net The fluorescence properties are often linked to intramolecular charge transfer (ICT) mechanisms, where electron-donating and electron-accepting parts of the molecule interact upon photoexcitation. nih.gov This characteristic is fundamental to their application in luminescent technologies and sensing. The fluorescence can be influenced by the molecular conformation; for example, fixing the ligand conformation by binding to a target can enhance fluorescence by reducing non-radiative decay pathways. rsc.org
A specific derivative of the pyrazolo[4,3-c]quinoline core, identified as DPQ, was found to have weak intrinsic fluorescence in solution. However, its emission properties are dramatically altered upon interaction with specific biological structures, a phenomenon known as "light-up" fluorescence. rsc.orgrsc.org This property, where fluorescence is enhanced due to conformational restriction and specific intermolecular interactions like hydrogen bonding, underscores the potential of this scaffold in developing responsive materials. rsc.org
Table 1: Photophysical Properties of a Pyrazolo[4,3-c]quinoline-based Probe
| Compound | Target | Binding Affinity (Kd) | Key Photophysical Characteristic |
| DPQ (a pyrazolo[4,3-c]quinoline core derivative) | c-MYC Pu22 G-quadruplex | 2.35 μM | Exhibits selective "light-up" fluorescence upon binding. rsc.orgrsc.org |
Application in Organic Light-Emitting Diodes (OLEDs)
The broader family of pyrazoloquinolines has been investigated as emission materials in organic light-emitting diodes (OLEDs) due to their intense fluorescence and charge-transporting capabilities. mdpi.comuj.edu.pl Specifically, the isomeric 1H-pyrazolo[3,4-b]quinolines have been successfully used as blue emitters and electron-transporting materials in OLED devices. mdpi.combohrium.com These compounds exhibit high fluorescence quantum yields, which is a critical parameter for efficient light emission in OLEDs. nih.govmdpi.com
While the potential is evident from related isomers, the specific application of 1H-Pyrazolo[4,3-c]quinolin-3-amine and its direct derivatives in OLEDs is not extensively documented in current research. The established success of the pyrazoloquinoline scaffold in OLED technology suggests that the [4,3-c] isomer could also possess favorable properties, such as high thermal stability and electron-transporting ability, making it a candidate for future exploration in this area. researchgate.net The development of efficient and color-stable blue emitters remains a significant challenge in OLEDs, and the investigation of novel heterocyclic systems like pyrazolo[4,3-c]quinolines could provide a pathway to new materials. bohrium.com
Development of Fluorescent Sensors and Probes
A significant application of the 1H-pyrazolo[4,3-c]quinoline scaffold is in the development of highly selective fluorescent sensors and probes. rsc.org The mechanism often relies on photoinduced electron transfer (PET) or other photophysical processes that are modulated by the presence of a specific analyte. nih.govnih.gov
Researchers have successfully designed and synthesized a novel probe with a pyrazolo[4,3-c]quinoline core that selectively recognizes c-MYC promoter G-quadruplexes (G4s). rsc.orgrsc.org G-quadruplexes are specialized nucleic acid structures involved in key cellular processes, making them important targets for diagnostic and therapeutic agents. The probe, referred to as DPQ, demonstrates a "light-up" fluorescence response, meaning its fluorescence intensity increases significantly upon binding to the target G4 structure. rsc.org
The fluorescence enhancement is attributed to the induced fitting of the DPQ molecule into a pocket on the G4 structure, which restricts its conformation and promotes radiative decay. rsc.org This high selectivity and strong binding affinity make the complex of DPQ and the c-MYC G4 a potential fluorescent core for constructing new DNA mimics of fluorescent proteins, which could be used to track and image functional biomolecules within cells. rsc.orgrsc.org The mechanism involves an electron transfer from an electron-donating part of the molecule to the pyrazoloquinoline fluorophore, which is altered upon complexation. nih.gov
Table 2: Details of a Fluorescent Probe with a Pyrazolo[4,3-c]quinoline Core
| Probe Name | Chemical Core | Target Analyte | Sensing Mechanism | Application |
| DPQ | Pyrazolo[4,3-c]quinoline | c-MYC promoter G-quadruplexes | "Light-up" fluorescence upon binding and conformational restriction. rsc.orgrsc.org | Potential for tracking and locating functional nucleic acid units in cells. rsc.org |
Future Perspectives and Research Directions
Opportunities for Structural Optimization and Scaffold Exploration
The 1H-pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, amenable to extensive structural modifications to enhance biological activity and explore new chemical space. researchgate.netresearchgate.net Future research will likely focus on systematic structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.
Key areas for structural optimization include:
Substitution Patterns: The parent structure can be functionalized at multiple positions, influencing its physicochemical properties and biological interactions. mdpi.com Exploring a wide range of substituents on both the pyrazole (B372694) and quinoline (B57606) rings can lead to compounds with improved efficacy and target specificity.
Fragment-Based Drug Discovery (FBDD): Utilizing the 1H-pyrazolo[3,4-c]pyridine as a core fragment allows for vectorial functionalization, enabling the systematic exploration of chemical space around the scaffold to identify novel interactions with biological targets. researchgate.net
Integration of Advanced Synthetic and Computational Methodologies
To efficiently explore the vast chemical space of pyrazoloquinoline derivatives, the integration of modern synthetic techniques and computational modeling is crucial.
Advanced Synthetic Methods:
Multicomponent Reactions: These reactions offer a streamlined approach to synthesizing complex molecules in a single step, minimizing time and resources. researchgate.net Developing novel multicomponent reactions for the synthesis of pyrazolo[4,3-c]quinoline derivatives will be a key area of future research.
Green Chemistry Approaches: Employing environmentally benign catalysts and solvents, such as methanesulfonic acid in aqueous media under ultrasound irradiation, can lead to more sustainable and efficient synthetic routes. ijprajournal.com
Flow Chemistry: This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic processes.
Computational Methodologies:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can provide valuable insights into the structural features that govern the biological activity of pyrazolo[4,3-c]quinoline derivatives, aiding in the rational design of more potent compounds. nih.govnih.gov
Molecular Docking: This computational technique can predict the binding modes of pyrazolo[4,3-c]quinoline derivatives with their biological targets, facilitating the understanding of their mechanism of action and guiding further optimization. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the optoelectronic properties of these molecules, aiding in the design of new materials for electronic devices. nih.gov
Expansion into Novel Therapeutic Areas and Target Identification
While pyrazolo[4,3-c]quinolines have shown promise as anti-inflammatory and anticancer agents, their therapeutic potential extends to a broader range of diseases. researchgate.netnih.govnih.gov Future research will focus on exploring their activity in new therapeutic areas and identifying novel molecular targets.
Potential Therapeutic Applications:
Neurodegenerative Diseases: Compounds containing the pyrazoline scaffold have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in diseases such as Alzheimer's and Parkinson's. nih.govacs.org Exploring the potential of 1H-pyrazolo[4,3-c]quinolin-3-amine derivatives in this area is a promising avenue.
Infectious Diseases: The heterocyclic nature of pyrazoloquinolines makes them potential candidates for antimicrobial and antileishmanial agents. researchgate.net
Phosphodiesterase (PDE) Inhibition: Pyrazolo[4,3-c]quinolin-3-one derivatives have been identified as potential inhibitors of PDE5A, an important drug target. nih.gov Further investigation into their activity against other PDE isoforms could lead to treatments for a variety of conditions, including asthma and cardiovascular diseases. researchgate.net
Metabotropic Glutamate Receptor (mGluR) Modulation: A derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, has been identified as a positive allosteric modulator of mGlu4, suggesting potential applications in neurological and psychiatric disorders. nih.gov
Target Identification:
Identifying the specific molecular targets of bioactive this compound derivatives is crucial for understanding their mechanism of action and for rational drug design. Techniques such as chemical proteomics and affinity-based probes can be employed for this purpose.
Development of Advanced Materials for Diverse Optoelectronic Devices
Derivatives of pyrazoloquinoline and related azaheterocyclic systems possess intriguing photophysical and electronic properties, making them promising candidates for applications in optoelectronics. researchgate.netresearchgate.net Future research in this area will focus on the design and synthesis of novel materials with tailored properties for specific device applications.
Key Research Directions:
Organic Light-Emitting Diodes (OLEDs): Pyrazoloquinoline derivatives have been investigated as fluorescent materials and electron transporters in OLEDs. researchgate.netresearcher.life Their chemical and thermal stability, combined with tunable fluorescence, makes them attractive for developing efficient and durable light-emitting devices.
Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline moiety suggests that pyrazoloquinoline derivatives could function as acceptor materials in organic solar cells. researchgate.net
Flexible Electronics: The development of organic semiconductors with good charge transport properties and mechanical flexibility is essential for the next generation of electronic devices. The planar π-conjugated structure of pyrazinoquinoxaline derivatives, a related class of compounds, suggests that pyrazoloquinolines could also be engineered for such applications. nih.gov
Sensors: The fluorescent properties of some pyrazoloquinoline derivatives could be harnessed for the development of chemosensors for the detection of specific ions or molecules. nih.gov
By systematically exploring the structural, synthetic, therapeutic, and materials science aspects of this compound and its derivatives, researchers can unlock the full potential of this versatile heterocyclic scaffold.
Q & A
Q. What are the key synthetic routes for 1H-Pyrazolo[4,3-c]quinolin-3-amine and its derivatives?
The compound is typically synthesized via multi-step reactions involving substituted anilines or hydrazine derivatives. A common method involves reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines under reflux conditions in polar aprotic solvents like DMF or DMSO to yield 3-amino-4-(substituted phenylamino) derivatives . Advanced variants employ Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at specific positions, which enhances structural diversity . Microwave-assisted synthesis has also been used to improve reaction efficiency and yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and proton environments (e.g., NH signals at ~11–13 ppm for pyrazole and amide groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis reveals bond angles, torsion angles, and packing arrangements in the orthorhombic crystal system .
- HPLC : Purity assessment (>95%) is critical for biological studies .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening often focuses on anti-inflammatory activity via nitric oxide (NO) inhibition assays in lipopolysaccharide (LPS)-stimulated macrophages . For anticancer potential, cytotoxicity assays (e.g., MTT) against cell lines like HeLa or MCF-7 are standard. Fragment-based drug discovery approaches leverage its scaffold to target kinases or tubulin, assessed via enzymatic inhibition assays .
Advanced Research Questions
Q. How do substituents at the 4-position influence the biological activity of this compound derivatives?
Substituents like electron-withdrawing groups (e.g., -Cl, -NO) enhance binding affinity to targets such as the benzodiazepine receptor (BZR) by altering electronic and steric effects. For example, 4-chloro derivatives show higher GABA shift ratios compared to methoxy-substituted analogs . Conversely, bulky substituents (e.g., 4-methylphenyl) may reduce solubility but improve metabolic stability . Systematic SAR studies using computational tools (e.g., CoMFA, molecular docking) are recommended to optimize activity .
Q. What strategies resolve contradictions in biological data across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell type, concentration) or compound purity. For example:
- In vitro vs. in vivo efficacy : A derivative showing potent NO inhibition in macrophages may fail in murine models due to poor bioavailability. Address this by modifying logP values via prodrug strategies .
- Enzyme inhibition vs. cellular activity : Use orthogonal assays (e.g., thermal shift assays for target engagement) to confirm mechanism .
- Cross-validate results using independent synthetic batches and standardized protocols .
Q. How can researchers optimize the synthetic yield of complex derivatives?
- Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions in multi-step syntheses .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki reactions .
- Solvent Optimization : Binary solvent systems (e.g., ethanol/water) balance reactivity and solubility for intermediates .
Q. What advanced mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Dynamics Simulations : Track binding kinetics with kinases (e.g., EGFR) or tubulin to identify critical hydrogen bonds and hydrophobic interactions .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., BZR) to guide rational design .
- Metabolomic Profiling : LC-MS-based metabolomics reveals off-target effects and metabolic pathways influenced by the compound .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
